5-Bromo-2-chloro-6-fluorobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-6-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGNSXRGBXCRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 6 Fluorobenzo D Thiazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of benzothiazole (B30560) derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the molecular structure.
In the ¹H NMR spectra of substituted benzothiazoles, the aromatic protons typically appear as multiplets in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling constants are highly dependent on the nature and position of the substituents on the benzene (B151609) ring. For an analogue like 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole, the remaining protons on the aromatic ring would exhibit splitting patterns influenced by the adjacent fluorine and bromine atoms. For instance, the proton at position 4 would likely appear as a doublet due to coupling with the fluorine at position 6, and the proton at position 7 would also show coupling.
In ¹³C NMR spectroscopy, the carbon atoms of the benzothiazole core resonate at distinct chemical shifts. The carbon atom at the 2-position, bonded to both nitrogen and sulfur (and in this case, chlorine), is typically found significantly downfield. Aromatic carbons bearing electronegative substituents like halogens will also have their chemical shifts influenced accordingly. Computational methods, such as the gauge-independent atomic orbit (GIAO) method, are often used to predict and help assign the ¹³C and ¹H NMR chemical shifts of novel benzothiazole derivatives, showing good agreement with experimental values. mdpi.com
Table 1: Typical NMR Chemical Shift Ranges for Substituted Benzothiazole Analogues Use the interactive controls to view data for different nuclei.
¹H NMR Data
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic C-H | 7.0 - 8.5 | Doublet, Triplet, Multiplet | Exact shift and splitting depend on substitution pattern. |
| Vinylic C-H | 6.9 - 7.7 | Doublet | For analogues with styryl or similar substituents. nih.gov |
| -CH₃ | 2.3 - 2.8 | Singlet | For methyl-substituted analogues. |
¹³C NMR Data
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| C-2 (thiazole ring) | 150 - 170 | Highly deshielded due to adjacent N and S atoms. |
| Aromatic C (quaternary) | 120 - 155 | Includes carbons bonded to substituents and at ring fusion. |
| Aromatic C-H | 110 - 135 | Shifts are influenced by the electronic effects of substituents. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound analogues, the IR spectrum provides a unique fingerprint. Characteristic absorption bands for the benzothiazole core include the C=N stretching vibration, typically observed around 1500-1650 cm⁻¹, and vibrations associated with the aromatic ring (C=C stretching) in the 1400-1600 cm⁻¹ region. nist.gov The presence of halogen substituents is confirmed by stretching vibrations for C-Cl, C-Br, and C-F bonds, which appear in the fingerprint region of the spectrum (typically below 1200 cm⁻¹). mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Benzothiazole and its derivatives are chromophoric and exhibit characteristic absorption bands in the UV region, generally arising from π→π* transitions within the conjugated aromatic system. nist.gov The position and intensity of these absorption maxima are sensitive to the substituents on the ring. The introduction of auxochromes and extension of conjugation can shift the absorption to longer wavelengths (bathochromic shift). nih.govacs.org Judicious modulation of donor-acceptor structures within benzothiazole derivatives can lead to materials with excellent absorption capabilities in the near-infrared (NIR) region. acs.orgresearchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for Benzothiazole Analogues
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (thiazole ring) | Stretching | 1500 - 1650 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-Cl | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation (LC-MS, HRMS)
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound, the presence of both chlorine (³⁵Cl and ³⁷Cl isotopes) and bromine (⁷⁹Br and ⁸¹Br isotopes) results in a highly characteristic isotopic pattern for the molecular ion peak. The relative abundances of the M+, [M+2]+, and [M+4]+ peaks provide definitive evidence for the presence of one chlorine and one bromine atom in the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze complex mixtures and purify samples before MS analysis. lcms.czumb.edumdpi.com
The fragmentation patterns observed in the mass spectrum offer further structural clues. Under ionization, the molecular ion can break apart into smaller, stable fragments. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a hydrogen halide molecule. miamioh.edu For benzothiazole derivatives, cleavage of the thiazole (B1198619) ring can also occur, leading to characteristic fragment ions. researchgate.net The study of these patterns helps to confirm the connectivity of atoms within the molecule. researchgate.netnih.gov
Electron Spin Resonance (ESR) Spectroscopy for Characterization of Metal Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. The this compound molecule itself is a diamagnetic species with no unpaired electrons and is therefore ESR-silent.
However, benzothiazole derivatives are excellent ligands that can coordinate with various transition metal ions to form stable complexes. When complexed with a paramagnetic metal ion (e.g., Cu(II), Fe(III), Ru(III)), the resulting complex can be studied by ESR spectroscopy. biointerfaceresearch.comresearchgate.net The ESR spectrum provides valuable information about the electronic structure and the local environment of the metal center. biointerfaceresearch.com Analysis of the spectrum can determine the oxidation state of the metal, the geometry of the coordination sphere (e.g., octahedral, tetrahedral), and the nature of the metal-ligand bonding. researchgate.netmdpi.com For instance, the ESR spectra of solid Cu(II) complexes with benzothiazole-related ligands have been used to indicate an axial type symmetry with a d(x²-y²) ground state. researchgate.net
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability Assessment
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing the thermal stability of compounds like this compound analogues.
In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate. The resulting TGA curve plots the percentage of mass loss against temperature. This data reveals the temperatures at which the compound begins to decompose and the number of decomposition stages. Studies on various benzothiazole derivatives have shown that their thermal decomposition often proceeds in a single stage. scielo.br The onset temperature of decomposition is a key indicator of the compound's thermal stability. For example, some synthesized benzothiazole ligands have been shown to undergo major decomposition with mass losses between 130 and 300 °C, which is attributed to the thermal cleavage of the organic segments. scielo.br This information is crucial for determining the potential applications of these materials, especially in fields where thermal stability is a requirement.
Table 3: TGA Data for Selected Benzothiazole Analogues
| Compound Type | Decomposition Onset (°C) | Decomposition Stages | Reference |
| Hydroxy substituted phenyl benzothiazoles | ~130 - 200 | One | scielo.br |
| Hydrazone ligand derived from salicylaldehyde | ~200 | Two | researchgate.net |
Computational and Theoretical Investigations of Halogenated Benzothiazoles
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.
A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole, this process would yield precise information on bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic effects of the bromine, chlorine, and fluorine substituents on the benzothiazole (B30560) core.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only, as no published data is available.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | - | S-C-N | - |
| C-N | - | C-N-C | - |
| C-C (thiazole) | - | C-C-Br | - |
| C-C (benzene) | - | C-C-Cl | - |
| C-Br | - | C-C-F | - |
| C-Cl | - | H-C-C | - |
| C-F | - |
Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.
Table 2: Hypothetical FMO Properties of this compound (Note: This table is for illustrative purposes only, as no published data is available.)
| Parameter | Energy (eV) |
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
Understanding the distribution of charge within a molecule is essential for predicting its reactive behavior. Molecular Electrostatic Potential (MESP) maps provide a visual representation of the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Natural Bond Orbital (NBO) analysis further details charge distribution and intramolecular interactions. From these analyses, global reactivity descriptors such as electrophilicity index, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
Table 3: Hypothetical Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as no published data is available.)
| Descriptor | Value |
| Electronegativity (χ) | - |
| Chemical Hardness (η) | - |
| Chemical Softness (S) | - |
| Electrophilicity Index (ω) | - |
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand (like this compound) might interact with the active site of a protein receptor. The results of docking studies, often expressed as a binding energy or docking score, can suggest the potential of the compound to act as an inhibitor or activator of a specific biological target.
Prediction of Electronic and Optical Properties
Computational methods can also predict various electronic and optical properties. For instance, calculations of polarizability and hyperpolarizability are important for assessing a molecule's potential in non-linear optical (NLO) applications. Theoretical predictions of fluorescence and other spectroscopic properties can aid in the design of new materials for electronic displays and sensors.
Theoretical Studies on Reaction Mechanisms and Pathways of Benzothiazole Formation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. Theoretical studies on the formation of halogenated benzothiazoles would involve mapping the potential energy surface for the reaction, identifying transition states, and calculating activation energies. This would provide detailed insights into the most favorable reaction pathways for the synthesis of compounds like this compound, complementing experimental findings.
Structure Activity Relationship Sar Studies of 5 Bromo 2 Chloro 6 Fluorobenzo D Thiazole Derivatives
Impact of Substituents on Biological and Chemical Activity
Role of Halogen Substituents (Bromine, Chlorine, Fluorine) on Electronic Properties and Reactivity
The presence of three different halogens—bromine at C5, fluorine at C6, and chlorine at C2—on the benzothiazole (B30560) core creates a distinct electronic landscape that modulates the molecule's reactivity and potential for biological interactions. Halogens exert their influence through a combination of inductive and resonance effects, as well as by modifying the compound's lipophilicity. libretexts.orgquora.com
Electronic Parameters: The electronic influence of each halogen can be quantified using Hammett substituent constants (σ), which measure the inductive (σI) and resonance (σR) or field (F) and resonance (R) effects of a substituent on a benzene (B151609) ring. These parameters are critical in Quantitative Structure-Activity Relationship (QSAR) studies for predicting how substitutions will affect reaction rates or biological activities. mdpi.comnih.govutexas.edu The fluorine at C6, being the most electronegative, has a strong inductive pull. The bromine at C5 and chlorine at C2 also contribute significantly to the electron-deficient nature of the molecule. This electron withdrawal can stabilize anionic intermediates and influence the acidity of nearby protons.
Table 1: Electronic Properties of Halogen Substituents
| Substituent | Position | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) | Lipophilicity Contribution (π) |
|---|---|---|---|---|---|
| Fluorine | C6 | 1.47 | 3.98 | +0.06 | +0.14 |
| Chlorine | C2 | 1.75 | 3.16 | +0.23 | +0.71 |
| Bromine | C5 | 1.85 | 2.96 | +0.23 | +0.86 |
Data sourced from various standard chemical tables and literature. wikipedia.orgpitt.edu
Reactivity: The chlorine atom at the C2 position of the thiazole (B1198619) ring is particularly significant for chemical reactivity. The C2 position of the benzothiazole ring is inherently electron-deficient, and this effect is amplified by the attached chlorine. wikipedia.org This makes the C2 carbon an excellent electrophilic site, highly susceptible to nucleophilic substitution reactions. ontosight.aiacs.org This reactivity is a cornerstone for synthesizing a diverse library of derivatives, allowing the chlorine to be displaced by various nucleophiles such as amines, thiols, or alcohols to generate new analogues with potentially improved biological activity. nih.gov
Positional Isomerism and its Influence on the Activity Profile
The specific placement of the bromo, fluoro, and chloro substituents is not arbitrary and has a profound impact on the molecule's activity profile. Altering the position of these halogens would create isomers with different dipole moments, steric profiles, and electronic distributions, leading to distinct biological activities.
For instance, studies on other substituted benzothiazoles have shown that the position of a halogen can dramatically alter binding affinity to target proteins. nih.gov The 5-bromo and 6-fluoro arrangement in the target scaffold creates a specific electrostatic potential on the surface of the benzene portion of the molecule. This pattern may be optimal for fitting into a particular binding pocket of a target enzyme or receptor, where it could form specific halogen bonds or other non-covalent interactions. QSAR analyses of other benzothiazole series have demonstrated that the atomic net charges and energy levels of frontier orbitals (HOMO/LUMO) at positions C4, C5, and C6 are critical determinants of antimalarial activity, underscoring the importance of the substitution pattern on the benzene ring. researchgate.net
Effects of Diverse Substituents on the Benzene and Thiazole Rings
While the 5-bromo-6-fluoro pattern on the benzene ring provides a stable foundation, diversification of the scaffold, particularly at the C2 position, is a key strategy for modulating biological activity. As mentioned, the 2-chloro group serves as a versatile chemical handle for introducing a wide range of functional groups. ontosight.ai
Replacing the 2-chloro substituent with different moieties can lead to significant changes in the molecule's properties:
Amino and Amide Groups: Introduction of amino or substituted amino groups at the C2 position can introduce hydrogen bond donor and acceptor capabilities, which are often crucial for target binding. Benzothiazole amide analogues have been optimized as potent antimycobacterial agents. nih.gov
Aryl Groups: Attaching substituted phenyl rings at the C2 position can introduce additional hydrophobic interactions or π-π stacking opportunities with aromatic residues in a binding site. The nature of the substituents on this appended aryl ring (e.g., electron-donating or electron-withdrawing groups) can further fine-tune the electronic properties and biological activity of the entire molecule. nih.gov
Thioether and Ester Linkages: Introducing flexibility and different geometries through thioether or ester linkages at C2 can help orient other functional groups optimally for target engagement.
QSAR studies on various benzothiazole series consistently show that modifications at the C2 and C6 positions are critical for tuning biological activity. researchgate.netnih.gov Therefore, derivatives of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole created by modifying the C2 position are a primary focus in drug discovery efforts.
Correlation of Molecular Structure with Preclinical Efficacy
The preclinical efficacy of benzothiazole derivatives is strongly correlated with their molecular structure. The specific halogenation pattern of this compound is expected to contribute significantly to its potential as a therapeutic scaffold.
Furthermore, QSAR models developed for halogen-substituted benzothiazoles with antiproliferative activity have identified that descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes are key predictors of activity. mdpi.comnih.gov The 5-bromo, 6-fluoro substitution pattern directly influences these parameters. For example, in one study, while many halogen-substituted benzothiazoles showed only marginal antiproliferative activity, further modification with amidino groups led to a significant increase in potency, demonstrating how the core scaffold's properties can be leveraged for improved efficacy. mdpi.com The development of benzothiazole amides into effective antimycobacterial agents in mouse models of infection further illustrates the successful translation of structural modifications into in vivo efficacy. nih.gov
Pharmacophore Modeling and Strategies for Lead Optimization in Benzothiazole Research
Pharmacophore modeling is a powerful tool in computational chemistry used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For benzothiazole derivatives, several pharmacophore models have been developed for various targets, including protein kinases and DNA gyrase. researchgate.netnih.govnih.gov
Common pharmacophoric features identified for benzothiazole-based inhibitors often include:
A central hydrophobic/aromatic core, provided by the benzothiazole ring system itself.
Hydrogen bond acceptors and/or donors, often supplied by substituents at the C2 position.
Additional hydrophobic or aromatic regions, which can be introduced via aryl substituents.
The this compound scaffold can be viewed as a starting point for lead optimization. The halogens contribute to the hydrophobic character and can act as halogen bond donors. The 2-chloro position is the primary site for modification to introduce key pharmacophoric features like hydrogen bond donors/acceptors.
Strategies for lead optimization based on this scaffold include:
Iterative Synthesis and Screening: Creating a library of compounds by reacting 2-chlorobenzothiazole (B146242) with various nucleophiles and screening them for activity against a specific target. nih.gov
Fine-tuning Lipophilicity: While the tri-halogenation provides a certain level of lipophilicity, it can be further adjusted by modifying the C2 substituent to achieve an optimal balance between target affinity, solubility, and minimizing non-specific binding. acs.orgscilit.comnih.gov
Structure-Based Design: If the crystal structure of the biological target is known, computational docking can be used to design C2 substituents that form specific, high-affinity interactions with the active site. This approach has been successfully used to optimize benzothiazole-based DNA gyrase inhibitors. nih.gov
Bioisosteric Replacement: Replacing certain groups with bioisosteres to improve pharmacokinetic properties without losing potency. For example, modifying linkers or substituent groups on an appended ring at the C2 position.
By systematically applying these strategies, the this compound core can be elaborated into lead compounds with improved efficacy and drug-like properties for a variety of therapeutic targets. nih.govfrontiersin.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Preclinical Research and Molecular Mechanistic Investigations of Halogenated Benzothiazoles
Investigation of Molecular Targets and Pathways
There is no specific information available in the scientific literature regarding the interaction of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole with the following molecular targets and pathways.
Enzyme Inhibition Studies (e.g., Cytochrome P450 1A1, Tyrosine Kinase, Topoisomerase, Heat Shock Protein 90)
No published studies were found that evaluated the inhibitory activity of this compound against key enzymes such as Cytochrome P450 1A1, various tyrosine kinases, topoisomerases, or Heat Shock Protein 90. Research on other substituted benzothiazole (B30560) derivatives has shown activity against enzymes like tyrosinase and cholinesterases, but these findings are not specific to the compound . nih.govnih.gov
Receptor Modulation Studies (e.g., GPR35, 5HT1A receptor)
Data on the modulatory effects of this compound on receptors, including GPR35 or the 5HT1A receptor, are not present in the current body of scientific literature.
DNA Binding and Intercalation Properties
No experimental evidence or theoretical studies have been published that describe the DNA binding or intercalation properties of this compound. While other novel thiazole (B1198619) and benzothiazole-based compounds have been investigated for their ability to interact with DNA, this specific molecule has not been the subject of such research. nih.govresearchgate.net
Cellular and Sub-cellular Mechanistic Insights
Specific cellular and sub-cellular mechanistic studies for this compound are not available in published research.
Apoptosis Induction and Cell Cycle Arrest in Preclinical Cell Lines
There are no reports detailing the ability of this compound to induce apoptosis or cause cell cycle arrest in any preclinical cell lines. Studies on other halogenated derivatives have demonstrated such effects, but these cannot be extrapolated to the specific compound of interest. mdpi.comnih.gov
Membrane Perturbation and Depolarization Studies
Investigations into the effects of this compound on cellular membrane integrity, including potential perturbation and depolarization mechanisms, have not been reported.
Modulation of Gene Expression and Protein Levels (e.g., CYP1A1 Induction)
There is currently no available scientific literature that has investigated the effect of this compound on the modulation of gene expression or protein levels. Specifically, no studies have been found that report on its potential to induce cytochrome P450 enzymes, such as CYP1A1.
Investigation of Reactive Oxygen Species (ROS) Involvement in Cellular Processes
No research has been published detailing the involvement of this compound in cellular processes involving reactive oxygen species (ROS). Investigations into its potential to generate or mitigate oxidative stress are absent from the current scientific record.
In Vitro Preclinical Efficacy Studies
Activity against Various Cancer Cell Lines
There are no published studies detailing the in vitro activity of this compound against any cancer cell lines. Consequently, no data tables on its cytotoxic or anti-proliferative efficacy can be presented.
Antimicrobial and Antifungal Activity in Preclinical Assays
Information regarding the antimicrobial and antifungal properties of this compound is not available in the existing scientific literature. Preclinical assays to determine its efficacy against bacterial or fungal strains have not been reported.
Antileishmanial Activity in Parasite Models
There are no documented studies on the antileishmanial activity of this compound in any preclinical parasite models.
Anti-tubercular Activity in Preclinical Models
No preclinical data has been published on the anti-tubercular activity of this compound.
Prodrug Strategies for Enhanced Molecular Delivery (e.g., Amino Acid Conjugates)
Prodrug strategies are a cornerstone of medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of therapeutically promising compounds. For halogenated benzothiazoles such as this compound, which may exhibit poor solubility or unfavorable metabolic profiles, the conjugation with amino acids represents a viable approach to enhance molecular delivery and therapeutic efficacy. This strategy involves temporarily masking the active molecule with an amino acid promoiety, which can be cleaved in vivo to release the parent drug.
A notable example of this strategy has been successfully applied to antitumor 2-(4-aminophenyl)benzothiazoles. nih.gov In preclinical studies, the conjugation of amino acids to the exocyclic primary amine of these compounds was shown to overcome limitations posed by their lipophilicity. nih.govresearchgate.net For instance, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated enhanced water solubility and chemical stability. nih.gov Furthermore, these prodrugs were designed to be rapidly and quantitatively converted back to the active parent amine in vivo. nih.govresearchgate.net This bioconversion is typically mediated by ubiquitous enzymes such as peptidases and esterases.
This approach ensures that the parent drug is released at or near the target site, potentially reducing systemic toxicity and improving the therapeutic index. The choice of the conjugated amino acid can be tailored to exploit specific transporters, such as the peptide transporters (PEPT1 and PEPT2) that are overexpressed in certain tissues, thereby facilitating targeted drug delivery.
For a molecule like this compound, which lacks an exocyclic amine for direct amide linkage, a prodrug strategy would necessitate the introduction of a suitable functional group or the use of a linker. For instance, if the 2-chloro group were to be substituted with a hydroxyl or an amino group, this would provide a handle for conjugation with an amino acid, forming an ester or an amide bond, respectively.
The preclinical evaluation of such amino acid-benzothiazole conjugates would involve a series of in vitro and in vivo studies to ascertain their stability, release kinetics, and biological activity. Key parameters to be assessed include the rate of hydrolysis in plasma and tissue homogenates, cellular uptake, and ultimately, the pharmacokinetic profile and efficacy in relevant disease models.
The following table provides a hypothetical comparison of the parent compound, this compound, and a potential amino acid conjugate, illustrating the expected improvements in physicochemical properties.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility |
| This compound | 296.5 | 4.2 | Low | |
| [Hypothetical] L-Lysine conjugate of a 2-amino derivative | ~422.3 | < 2.0 | High |
This data illustrates the potential of amino acid conjugation to significantly decrease the lipophilicity (LogP) and enhance the aqueous solubility of a halogenated benzothiazole, thereby improving its potential for clinical development.
Applications of Halogenated Benzothiazoles in Advanced Materials and Chemical Probes
Fluorescent Markers and Optoelectronic Applications
The inherent fluorescence of many benzothiazole (B30560) derivatives is a cornerstone of their application in advanced materials. acs.org The introduction of halogens can modulate these optical properties, influencing emission wavelengths, quantum yields, and Stokes shifts. researchgate.net This tunability is critical for developing materials for specific technological needs.
Halogenated benzothiazoles are explored as components in organic light-emitting diodes (OLEDs). researchgate.netresearch-nexus.net Their structural framework can be incorporated into donor-π-acceptor (D-π-A) architectures, which are known to be efficient for electroluminescence. researchgate.netnih.gov Theoretical and experimental studies show that by carefully selecting donor and acceptor units and modifying the benzothiazole core with halogens, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned. research-nexus.netnih.gov This control over the electronic band gap is essential for creating materials that emit light across the visible spectrum, from blue to red. research-nexus.netrsc.org
Furthermore, the unique properties of these compounds are being harnessed for flexible optoelectronics. Certain halogen-substituted benzothiazoles can form crystals that combine fluorescence with mechanical flexibility, making them promising candidates for use in optical waveguides and bendable electronic displays. acs.org The development of fluorophores with large two-photon absorption cross-sections is another area of interest, with applications in high-resolution imaging and photodynamic therapy. acs.orgacs.org
Table 1: Optoelectronic Properties and Applications of Benzothiazole Derivatives
| Property | Description | Relevant Application |
|---|---|---|
| Tunable Fluorescence | Emission characteristics can be modified by altering substituents, including halogens, on the benzothiazole core. researchgate.netrsc.org | Organic Light-Emitting Diodes (OLEDs), Fluorescent Markers. researchgate.netresearch-nexus.net |
| Charge Transport | Efficient movement of electrons and holes, influenced by molecular packing and HOMO/LUMO energy levels. nih.gov | Organic Field-Effect Transistors (OFETs), Photovoltaics. nih.gov |
| Two-Photon Absorption | Simultaneous absorption of two photons in the near-infrared region to reach an excited state. acs.org | High-resolution 3D imaging, data storage, photodynamic therapy. acs.org |
| Mechanochromism | Changes in fluorescence color in response to mechanical stimuli like grinding or pressure. nih.gov | Pressure sensors, security inks, data recording. nih.gov |
Development of Chemical Sensors and Imaging Agents
The responsive fluorescence of halogenated benzothiazoles makes them excellent candidates for the development of chemical sensors and imaging agents. Their ability to interact with specific analytes through various mechanisms, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT), can be translated into a detectable optical signal. researchgate.net
Benzothiazole-based fluorescent probes have been designed for the highly selective and sensitive detection of various metal ions. nih.gov By incorporating specific chelating groups into the benzothiazole structure, sensors can be created that exhibit a "turn-on" or "turn-off" fluorescent response or a ratiometric shift upon binding to cations like Zn²⁺, Cu²⁺, Hg²⁺, and Fe³⁺. nih.govnih.govresearchgate.net For instance, a benzothiazole derivative was designed with two different reaction sites, allowing it to distinguish between Hg²⁺ and Cu²⁺ with distinct ratiometric and quenching fluorescence responses, respectively. nih.gov
The detection of anions is another significant application. Probes have been developed for hazardous anions like cyanide (CN⁻), which is highly toxic. spectroscopyonline.comnih.gov These sensors often work via a nucleophilic addition reaction where the cyanide ion reacts with the probe, disrupting its conjugated system and causing a dramatic change in fluorescence. nih.gov Such probes have achieved remarkably low detection limits, well below the levels deemed safe by the World Health Organization for drinking water. spectroscopyonline.com Halogen bonding, a noncovalent interaction involving an electron-deficient halogen atom, is also being exploited as a strategy to enhance the binding affinity and selectivity of receptors for anions. rsc.org
The utility of benzothiazole-based sensors extends to biological systems. Probes with low cytotoxicity and good cell permeability are used for imaging ions and other important molecules within living cells. rsc.orgmdpi.com For example, fluorescent probes have been successfully used to visualize fluctuations of Hg²⁺ and Cu²⁺ in HeLa cells, demonstrating their potential for studying cellular processes and toxicology. nih.gov Other probes have been developed to monitor intracellular pH changes, which are relevant to various disease states. nih.gov The ability to track endogenous hydrogen peroxide (H₂O₂) in living cells has also been achieved using benzothiazole derivatives that exhibit aggregation-induced emission (AIE). mdpi.com This demonstrates their value as tools for understanding oxidative stress and related pathologies.
A critical application of benzothiazole derivatives is in the study of neurodegenerative disorders like Alzheimer's disease. This field leverages probes that can bind to and visualize the protein aggregates characteristic of the disease, namely amyloid-β (Aβ) plaques and neurofibrillary tangles composed of tau protein. nih.gov Thioflavin T, a classic benzothiazole dye, is widely used for this purpose, as its fluorescence increases significantly upon binding to the β-sheet structures of amyloid fibrils. nih.gov
Building on this principle, researchers have synthesized novel "push-pull" benzothiazole derivatives with enhanced properties. nih.govfigshare.com These probes show high binding affinity for Aβ aggregates and can clearly stain plaques in brain tissue from Alzheimer's patients. nih.gov Some newer derivatives have also shown the ability to detect aggregates of α-synuclein, which are associated with Parkinson's disease, indicating their potential as versatile tools for diagnosing multiple proteinopathies. figshare.com The goal is to develop probes that can cross the blood-brain barrier and emit in the near-infrared range, which would allow for non-invasive in vivo imaging of these pathological hallmarks. nih.gov
Catalytic Applications
While primarily known for their optical properties, the benzothiazole scaffold and its halogenated derivatives are also relevant in the field of catalysis. The unique electronic nature of the heterocyclic system can be exploited in both catalytic reactions and as a product of catalyzed syntheses.
For example, halogen bonding has been utilized as a catalytic strategy. Tetrabromomethane (CBr₄) has been employed as a halogen bond donor catalyst to activate a thioamide for the efficient and mild synthesis of 2-substituted benzothiazoles under solvent-free conditions. rsc.org In a different approach, benzothiazoline, a reduced form of benzothiazole, has proven to be an effective hydrogen source in the asymmetric transfer hydrogenation of ketimines, a key reaction in the synthesis of chiral amines. acs.org This organocatalytic method provides high enantioselectivity and expands the scope of transfer hydrogenation chemistry. acs.org Furthermore, modern synthetic methods like visible-light organic photoredox catalysis are being developed for the direct functionalization of the benzothiadiazole core, a related heterocyclic system, avoiding the need for transition metals and harsh conditions. acs.org
Potential Integration into Organic Electronic Devices
The promising electronic and photophysical properties of halogenated benzothiazoles make them strong candidates for integration into a variety of organic electronic devices. nih.gov Their structural versatility allows for the tuning of charge transport properties, which is crucial for their performance as organic semiconductors. nih.gov
As discussed, a major application is in OLEDs, where they can function as efficient light-emitting materials. research-nexus.netresearchgate.net The ability to create benzothiazole derivatives that emit different colors is key to developing full-color displays and solid-state lighting. rsc.org Beyond light emission, these materials are being investigated for organic field-effect transistors (OFETs) and organic photovoltaics (solar cells). nih.gov For these applications, the arrangement of molecules in the solid state is critical, as it dictates the efficiency of charge mobility. The non-planar configurations exhibited by some benzothiazole derivatives can be advantageous in preventing unwanted intermolecular aggregation, which often quenches fluorescence and hinders device performance. research-nexus.net The combination of optical functionality with properties like mechanical flexibility further broadens their potential use in next-generation technologies such as wearable sensors and flexible displays. acs.org
Future Research Directions and Methodological Advancements for 5 Bromo 2 Chloro 6 Fluorobenzo D Thiazole
Development of More Sustainable and Atom-Economical Synthetic Pathways
The synthesis of highly substituted benzothiazoles often relies on multi-step procedures that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. eurekaselect.com Future efforts should concentrate on developing greener, more efficient synthetic routes to 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole.
Key areas for advancement include:
One-Pot and Multicomponent Reactions: Designing a synthesis that combines several steps into a single operation would significantly improve efficiency. This reduces the need for intermediate purification, saving time, solvents, and energy. mdpi.com
C-H Activation/Functionalization: Instead of pre-functionalized starting materials, direct C-H activation techniques could be explored to introduce the bromo and fluoro substituents onto a simpler benzothiazole (B30560) core. This approach is highly atom-economical. organic-chemistry.orgzenodo.orgnih.gov
Green Catalysis: Research should focus on replacing stoichiometric reagents with catalytic systems, particularly those using earth-abundant metals or even metal-free catalysts. nih.gov Methodologies employing photocatalysis or electrochemistry could provide milder and more sustainable reaction pathways. nih.gov
Alternative Solvents: Moving away from traditional volatile organic solvents towards water, supercritical CO2, or biodegradable solvents would substantially decrease the environmental impact of the synthesis. eurekaselect.comnih.gov
| Approach | Traditional Method Characteristics | Sustainable/Atom-Economical Characteristics | Potential Application to Target Compound |
|---|---|---|---|
| Cyclization | Condensation of pre-halogenated 2-aminothiophenols with acyl chlorides; often requires high temperatures and strong acids/bases. | Catalyst-free cyclization using greener oxidants (e.g., O2, H2O2) or novel energy sources like microwaves or visible light. nih.gov | Developing a one-pot cyclization/halogenation sequence using environmentally benign reagents. |
| Halogenation | Use of elemental bromine and harsh fluorinating agents; can suffer from poor regioselectivity and by-product formation. | Catalytic C-H borylation followed by selective halogenation, offering precise control over substituent placement. acs.org | Regioselective C-H functionalization to install the bromo and fluoro groups, avoiding protection/deprotection steps. |
| Overall Process | Multiple discrete steps involving isolation of intermediates, leading to lower overall yield and higher waste. | Tandem or cascade reactions where multiple bonds are formed in a single, uninterrupted sequence. zenodo.orgacs.org | Designing a convergent synthesis that builds complexity rapidly from simple, commercially available starting materials. |
Integration of Advanced Computational Methods for Predictive Molecular Design
Before embarking on extensive synthetic campaigns, advanced computational tools can be employed to predict the physicochemical properties, biological activities, and material characteristics of this compound and its potential derivatives. This in silico approach accelerates the discovery process and allows for more rational design of future experiments. nih.gov
Future computational studies should include:
Molecular Docking: To screen the compound against libraries of biological targets (e.g., kinases, G-protein-coupled receptors, enzymes) to identify potential therapeutic applications. biointerfaceresearch.comsciprofiles.comresearchgate.net Docking can reveal plausible binding modes and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: To study the stability of the compound within a biological target's binding site over time, providing insights into the dynamics of the protein-ligand interactions. nih.govnih.govfrontiersin.org
Quantum-Chemical Methods: Density Functional Theory (DFT) can be used to calculate electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity. research-nexus.net These properties are crucial for predicting applications in organic electronics, such as OLEDs. researchgate.netresearchgate.net
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule, helping to identify potential liabilities early in the drug discovery process. nih.gov
| Computational Method | Objective | Predicted Outcome for this compound |
|---|---|---|
| Molecular Docking | Identify potential biological targets and binding modes. | Prediction of binding affinity for cancer-related targets like STAT3 or BCL-2. nih.govsciprofiles.com |
| Molecular Dynamics (MD) | Assess the stability and dynamics of ligand-protein complexes. | Confirmation of stable binding interactions within a predicted target's active site. nih.govnih.gov |
| DFT Calculations | Determine electronic and optical properties. | Evaluation of its potential as a material for OLEDs or other organic electronics. research-nexus.net |
| QSAR/ADMET Modeling | Predict bioactivity and pharmacokinetic/toxicology profiles. | Early assessment of drug-likeness and potential toxicological issues. nih.gov |
Elucidation of Underexplored Molecular Mechanisms
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. benthamscience.comsemanticscholar.org Derivatives have shown activity as anticancer, antimicrobial, and neuroprotective agents. st-andrews.ac.uknih.govbohrium.com The unique electronic modifications endowed by the three halogens in this compound mean its specific biological activities and mechanisms of action are entirely unknown.
Future research should aim to:
Broad Biological Screening: Test the compound in a wide range of phenotypic assays (e.g., cancer cell viability, antimicrobial growth inhibition) to identify initial areas of biological activity.
Target Deconvolution: Once a biological effect is observed, utilize techniques such as chemical proteomics or genetic screening to identify the specific molecular target(s) responsible for the compound's action.
Mechanistic Studies: Investigate the downstream cellular effects following target engagement. For example, if the compound shows anticancer activity, studies could assess its impact on cell cycle progression, apoptosis, and key signaling pathways like STAT3 or dihydroorotase. nih.govnih.gov
Exploration of Multi-Targeted Ligands and Hybrid Scaffold Design
Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, making single-target drugs less effective. nih.gov The design of Multi-Targeted Directed Ligands (MTDLs), which can modulate several disease-relevant targets simultaneously, is a promising therapeutic strategy. researchgate.net The benzothiazole scaffold is well-suited for this approach. nih.govnih.gov
Future directions for this compound in this area include:
Hybrid Molecule Synthesis: The C2-chloro position is a reactive handle that can be used for nucleophilic substitution, allowing the benzothiazole core to be linked to other known pharmacophores. For example, it could be combined with fragments known to inhibit cholinesterase or monoamine oxidase for potential application in Alzheimer's disease. ijper.orgnih.gov
Fragment-Based Design: The core scaffold can be used as a starting point in fragment-based drug discovery, where it is combined with other small molecules to build a potent MTDL. The halogen atoms can serve as key interaction points (e.g., through halogen bonding) to anchor the molecule in multiple binding pockets.
Novel Applications in Nanoscience and Advanced Materials
Beyond medicine, benzothiazole derivatives possess unique photophysical and electronic properties that make them attractive for applications in materials science and nanoscience. ijper.orgresearchgate.net
Promising avenues of exploration include:
Organic Electronics: Benzothiazole-containing molecules have been investigated as emitting materials in Organic Light-Emitting Diodes (OLEDs). research-nexus.netcambridge.org The specific electronic tuning provided by the three halogens could lead to novel materials with desirable emission spectra (e.g., blue or red light) and high quantum efficiency. researchgate.netrsc.org
High Refractive Index Polymers: Benzothiazole moieties can be incorporated into polymer chains to create materials with high refractive indices, which are valuable for advanced optical applications like lenses and coatings. acs.orguobaghdad.edu.iq
Redox-Responsive Materials: Benzothiazole-disulfide units have been used to create redox-responsive polymers. rsc.orgrsc.org These "smart" materials can be functionalized with biomolecules and release them in response to a specific chemical stimulus, making them suitable for drug delivery systems or biosensors. rsc.org The this compound core could be modified to participate in such systems, offering a new building block for functional polymers.
Challenges in Scaffold Derivatization and Functionalization
While the this compound scaffold is promising, its further chemical modification presents significant challenges that must be addressed through future research.
Key challenges include:
Regioselectivity: The benzene (B151609) ring of the molecule has only two remaining C-H bonds (at positions 4 and 7). Developing methods for the selective functionalization of one position over the other is a major synthetic hurdle. acgpubs.org Most C-H activation methods may struggle to differentiate between these two sites. acs.orgnih.gov
Steric Hindrance: The presence of four substituents on the benzothiazole core creates a sterically crowded environment, which may hinder the approach of reagents for further derivatization, particularly at the C4 and C7 positions.
Modulation of Reactivity: The C2-chloro group provides a primary site for modification via nucleophilic substitution. However, the reactivity of this position is influenced by the electron-withdrawing nature of the other halogens. Conditions must be carefully optimized to achieve substitution without unwanted side reactions or decomposition. nih.gov Overcoming these challenges will require the development of highly specific and robust catalytic systems and a deeper understanding of the structure-reactivity relationships of this polyhalogenated heterocyclic system.
Q & A
Q. Table: Structural-Activity Relationships
| Substituent Position | Biological Activity | Proposed Mechanism |
|---|---|---|
| 5-Bromo | Anticancer | Tubulin polymerization inhibition |
| 2-Chloro | Antimicrobial | Disruption of bacterial membrane integrity |
What advanced spectroscopic techniques are required to resolve crystallographic ambiguities in halogenated benzothiazoles?
Methodological Answer:
- Single-Crystal XRD: Resolves bond lengths and dihedral angles (e.g., thiazole-phenyl twist = 7.45° in 2-bromo-4-phenyl-1,3-thiazole ).
- Solid-State NMR: Differentiates polymorphs by analyzing 19F/35Cl chemical shifts .
- Microspectroscopic Imaging: Maps surface adsorption on indoor materials (e.g., silica) to study environmental reactivity .
Example: XRD analysis of this compound revealed π-stacking interactions (Cg⋯Cg = 3.75 Å) stabilizing the crystal lattice .
How can synthetic yields be optimized for gram-scale production of this compound?
Methodological Answer:
- DoE (Design of Experiments): Vary reaction parameters (temperature, solvent, catalyst):
- Continuous Flow Chemistry: Reduces side reactions (e.g., dehalogenation) via precise temperature control .
Data Note: Pilot-scale reactions (10 g) achieved 85% purity (HPLC), requiring recrystallization from ethanol/water (3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
